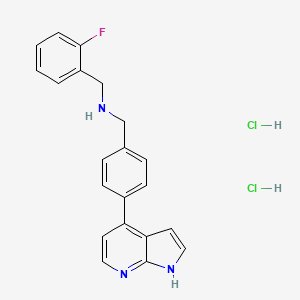
OXA 06 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
OXA 06 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ROCK in various biochemical pathways.
Biology: It is used to investigate the effects of ROCK inhibition on cell migration, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where ROCK plays a critical role in tumor growth and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents targeting ROCK.
作用機序
OXA 06 二塩酸塩は、細胞骨格の調節に関与するセリン/スレオニンキナーゼであるROCKの活性を阻害することで効果を発揮します。 リン酸化ミオシンホスファターゼ標的サブユニット1(pMYPT1)およびリン酸化コフィリンのレベルを抑制することにより、OXA 06 二塩酸塩はアクチン細胞骨格を破壊し、細胞の移動と増殖を阻害します .
類似の化合物との比較
OXA 06 二塩酸塩に類似の化合物には、Y-27632やファスジルなどの他のROCK阻害剤が含まれます。 これらの化合物はROCK活性を阻害しますが、OXA 06 二塩酸塩は、非小細胞肺癌細胞株においてpMYPT1とpコフィリンのレベルを抑制する能力においてユニークであり、癌におけるROCKの役割を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
OXA 06 dihydrochloride interacts with the ROCK enzyme, a key regulator of actin cytoskeleton in cells . By inhibiting ROCK, this compound can affect the phosphorylation levels of myosin phosphatase target subunit 1 (pMYPT1) and cofilin, two proteins involved in cell motility .
Cellular Effects
In NSCLC cell lines, this compound has been shown to inhibit anchorage-independent growth . This suggests that it may influence cell adhesion and migration, key processes in cancer metastasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of ROCK, thereby reducing the phosphorylation of MYPT1 and cofilin . This can lead to changes in cell shape and motility, potentially affecting the invasive capabilities of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound on pMYPT1 and pCofilin levels, as well as on the growth of NSCLC cell lines, have been observed in vitro
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, its potent inhibitory activity against ROCK suggests that it may have significant effects at low concentrations .
Metabolic Pathways
Given its role as a ROCK inhibitor, it may influence pathways related to cell motility and adhesion .
Subcellular Localization
As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects in various cellular compartments .
準備方法
OXA 06 二塩酸塩の合成には、コア構造の調製から始まり、フッ素原子の導入、二塩酸塩の形成まで、いくつかのステップが含まれます。反応条件は通常、目的の変換を促進するために有機溶媒および触媒の使用を伴います。 工業生産方法には、最終生成物の収率と純度を高くするために、これらの合成経路の最適化が含まれる場合があります .
化学反応の分析
OXA 06 二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素を添加するか、水素を除去することで起こります。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、化合物に水素を添加するか、酸素を除去することで起こります。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある官能基を別の官能基に置き換えることで起こります。一般的な試薬には、ハロゲンや水酸化ナトリウムやアンモニアなどの求核剤が含まれます。
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
OXA 06 二塩酸塩は、次のような幅広い科学研究への応用があります。
化学: ROCKがさまざまな生化学的経路で果たす役割を研究するためのツール化合物として使用されます。
生物学: 細胞の移動、増殖、アポトーシスに対するROCK阻害の影響を調査するために使用されます。
医学: ROCKが腫瘍の増殖と転移において重要な役割を果たす癌などの疾患の治療に潜在的な治療的用途があります。
類似化合物との比較
Similar compounds to OXA 06 dihydrochloride include other ROCK inhibitors such as Y-27632 and fasudil. While these compounds also inhibit ROCK activity, this compound is unique in its ability to suppress pMYPT1 and pCofilin levels in non-small cell lung carcinoma cell lines, making it a valuable tool for studying the role of ROCK in cancer .
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCUSMZOWMVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
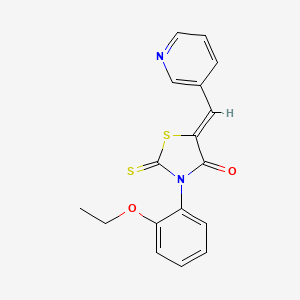
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370469.png)
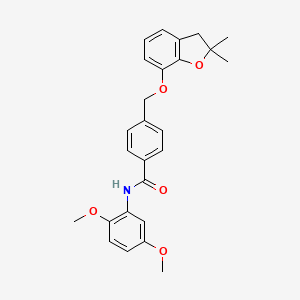
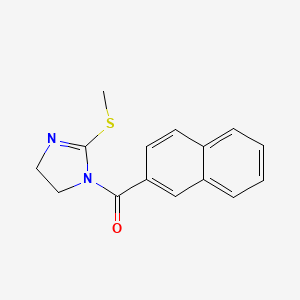
![3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B2370477.png)
![1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2370480.png)

![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)
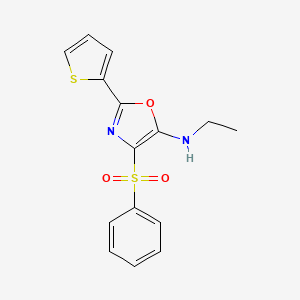
![3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2370487.png)
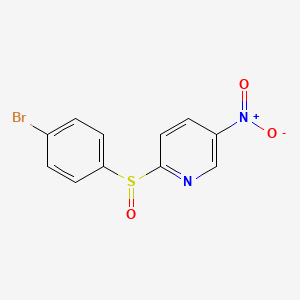
![methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2370489.png)
